molecular formula C11H24O3Si B12286717 Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate

Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate

Cat. No.: B12286717
M. Wt: 232.39 g/mol
InChI Key: GDTYFCRFIVSEIF-UHFFFAOYSA-N
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Description

(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols and other functional groups during multi-step synthetic processes. The presence of the TBDMS group helps to enhance the stability and reactivity of the compound under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

  • Dissolve the alcohol in DCM.
  • Add imidazole or triethylamine to the solution.
  • Slowly add TBDMS-Cl to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the TBDMS group is replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: PCC, DMP, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, NaBH4, ethanol or ether, room temperature to reflux.

    Substitution: TBAF, tetrahydrofuran (THF), room temperature.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the TBDMS group.

Scientific Research Applications

(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The TBDMS group provides steric hindrance, preventing nucleophilic attack on the protected hydroxyl group. This stability allows for selective reactions to occur at other functional groups in the molecule. The TBDMS group can be removed under mild conditions using fluoride ions, such as those provided by TBAF, to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    (2R)-METHYL 3-[(TRIMETHYLSILYL)OXY]-2-METHYLPROPIONATE: Similar to the TBDMS derivative but with a trimethylsilyl (TMS) protecting group, which is less bulky and offers different reactivity.

    (2R)-METHYL 3-[(TRIISOPROPYLSILYL)OXY]-2-METHYLPROPIONATE: Contains a triisopropylsilyl (TIPS) group, providing even greater steric hindrance compared to TBDMS.

    (2R)-METHYL 3-[(TRIPHENYLSILYL)OXY]-2-METHYLPROPIONATE: Features a triphenylsilyl (TPS) group, which is bulkier and more stable under acidic conditions.

Uniqueness

The uniqueness of (2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE lies in its balance between steric hindrance and ease of removal. The TBDMS group provides sufficient protection to the hydroxyl group while being relatively easy to remove under mild conditions, making it a versatile and widely used protecting group in organic synthesis .

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-9(10(12)13-5)8-14-15(6,7)11(2,3)4/h9H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTYFCRFIVSEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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